3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a benzamide group attached to a fluorinated pyridine ring via an oxadiazole linkage. The presence of these rings and the fluorine atom would have significant effects on the compound’s electronic structure and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and affect its interactions with other molecules. The pyridine and oxadiazole rings could also influence its properties .Scientific Research Applications
Synthetic Methods
The selective synthesis of fluoropyridines remains challenging. However, several methods have been developed:
Umemoto Reaction: This method allows the introduction of fluorine atoms into pyridine rings. For example, treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide yields the desired product .
Enzymatic Synthesis: Fluorinase enzymes can catalyze the direct synthesis of fluorinated compounds from chlorinated or brominated precursors . For instance, 5´-bromo-5´-deoxyadenosine (5´-BrDA) can be converted to 5´-FDA (5´-fluoro-5´-deoxyadenosine).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-11-5-1-3-9(7-11)12(20)17-14-19-18-13(21-14)10-4-2-6-16-8-10/h1-8H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQQDNLOTQWUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide |
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